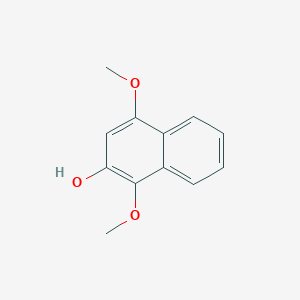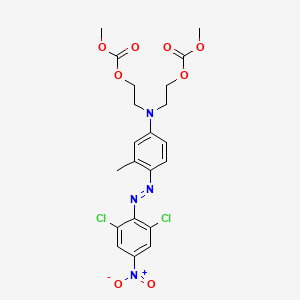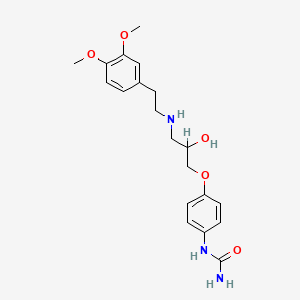
(4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea is a complex organic compound that features a phenylurea backbone with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyphenethylamine and phenyl isocyanate.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and may require catalysts or specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification processes.
化学反应分析
Types of Reactions
(4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary widely depending on the specific groups involved but may include the use of acids, bases, or other catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
科学研究应用
Chemistry
In chemistry, (4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications.
Biology
In biological research, this compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It might act as a lead compound for developing new drugs targeting specific diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of (4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
- (4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)carbamate
- (4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)thiourea
Uniqueness
(4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity or biological activity, making it valuable for specific applications.
属性
CAS 编号 |
76210-78-1 |
|---|---|
分子式 |
C20H27N3O5 |
分子量 |
389.4 g/mol |
IUPAC 名称 |
[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]phenyl]urea |
InChI |
InChI=1S/C20H27N3O5/c1-26-18-8-3-14(11-19(18)27-2)9-10-22-12-16(24)13-28-17-6-4-15(5-7-17)23-20(21)25/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3,(H3,21,23,25) |
InChI 键 |
QYSAWAJGIQMORQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCNCC(COC2=CC=C(C=C2)NC(=O)N)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10,11-Dihydrophenanthro[2,1-d][1,2]oxazole](/img/structure/B14450562.png)
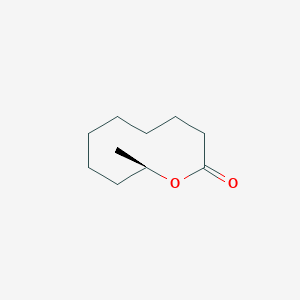
![2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate](/img/structure/B14450575.png)
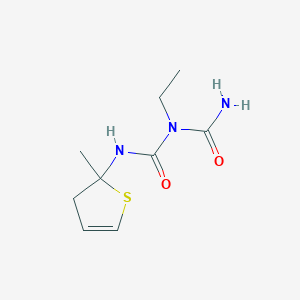
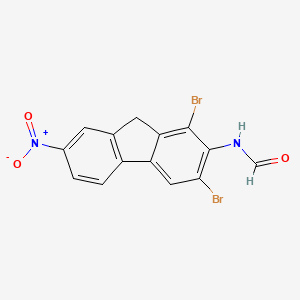

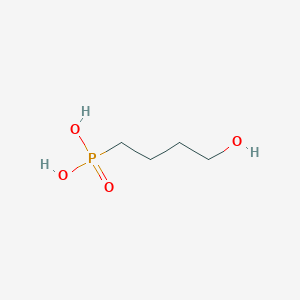
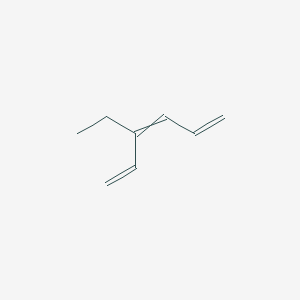
![Phosphine, [bis(trimethylsilyl)methylene]phenyl-](/img/structure/B14450615.png)
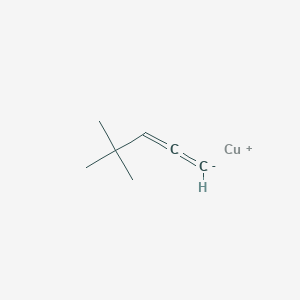
![3-[Ethyl(hydroxy)phosphoryl]-L-alanine](/img/structure/B14450627.png)
![2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14450630.png)
